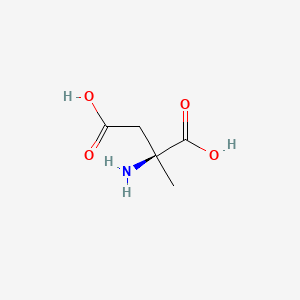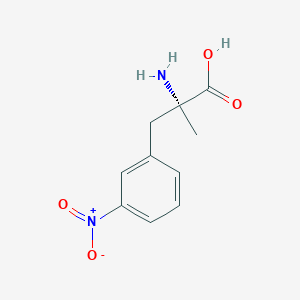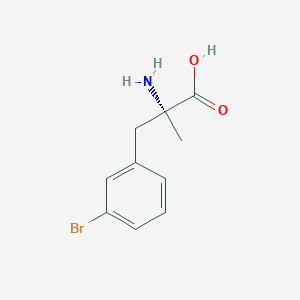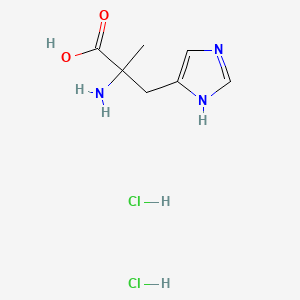
N-Benzyl-L-LeucinmethylesterHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-Benzyl-L-leucine methyl esterHCl" is a chemical compound with the molecular formula C14H21NO2HCl. It is a derivative of the amino acid leucine .
Synthesis Analysis
Amino acid methyl esters like “N-Benzyl-L-leucine methyl ester*HCl” can be synthesized by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis
The molecular structure of “N-Benzyl-L-leucine methyl ester*HCl” consists of a benzyl group attached to the nitrogen of the leucine amino acid, and a methyl ester group attached to the carboxyl end of the leucine .Chemical Reactions Analysis
Esters, like “N-Benzyl-L-leucine methyl ester*HCl”, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
"N-Benzyl-L-leucine methyl esterHCl" has a molecular weight of 235.3336.45 g/mole. More detailed physical and chemical properties were not found in the search results.Wirkmechanismus
The mechanism of action of N-Benzyl-L-leucine methyl ester*HCl is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in various metabolic processes. It may also have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-Benzyl-L-leucine methyl ester*HCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Benzyl-L-leucine methyl ester*HCl in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its low solubility in some solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-Benzyl-L-leucine methyl ester*HCl. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, N-Benzyl-L-leucine methyl ester*HCl is a promising compound with potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, stability, and bioactive properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of N-Benzyl-L-leucine methyl ester*HCl involves the reaction of L-leucine with benzyl chloride and methanol in the presence of hydrochloric acid. The synthesized compound is a white crystalline powder that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
N-Benzyl-L-LeucinmethylesterHCl kann in der Peptidsynthese verwendet werden {svg_1}. Peptide sind kurze Ketten von Aminosäuren, die eine entscheidende Rolle in biologischen Funktionen spielen. Sie werden in verschiedenen Bereichen wie der Therapie, der Kosmetik und der Ernährung eingesetzt.
Asymmetrische Polymerisationen
Diese Verbindung wurde in asymmetrischen Polymerisationen verwendet, um optisch aktive Polymere zu erhalten {svg_2}. Die spezifischen Drehungen der Polymere wurden durch N-Substituenten, Initiatoren, Lösungsmittel und Temperatur beeinflusst {svg_3}.
Chirale Erkennungsfähigkeiten
Die optisch aktiven Polymere, die aus den asymmetrischen Polymerisationen von N-Benzyl-L-LeucinmethylesterHCl gewonnen wurden, haben chirale Erkennungsfähigkeiten gezeigt {svg_4}. Diese Polymere können als chirale stationäre Phasen für die Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung von Enantiomeren eingesetzt werden {svg_5}.
Synthese von optisch aktiven Polymeren
N-Benzyl-L-LeucinmethylesterHCl kann zur Synthese von optisch aktiven Polymeren verwendet werden {svg_6}. Diese Polymere haben aufgrund ihrer chiralen Struktur eine Vielzahl potenzieller Anwendungen, wie z. B. die Konstruktion chiraler Medien für die asymmetrische Synthese {svg_7}.
Chirale stationäre Phase
Die aus N-Benzyl-L-LeucinmethylesterHCl synthetisierten optisch aktiven Polymere können als stationäre Phase für die chirale Hochleistungsflüssigkeitschromatographie-Trennung verwendet werden {svg_8}. Dies ist eine der erfolgreichsten Anwendungen von optisch aktiven Polymeren {svg_9}.
Synthese anderer Derivate
N-Benzyl-L-LeucinmethylesterHCl kann als Ausgangsmaterial für die Synthese anderer Derivate verwendet werden {svg_10}. Beispielsweise kann es zur Synthese von Carbobenzyloxyglycyl-L-Leucinmethylester, Carbobenzyloxyglycylglycyl-L-Leucinmethylester und Carbobenzyloxy-L-Isoleucyl-L-Leucinmethylester verwendet werden {svg_11}.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzyl-L-leucine methyl ester*HCl involves the esterification of L-leucine with methanol and subsequent benzyl protection of the resulting methyl ester. The benzyl-protected methyl ester is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-leucine", "Methanol", "Benzyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Esterification of L-leucine with methanol in the presence of a strong acid catalyst to yield L-leucine methyl ester.", "Step 2: Protection of the methyl ester with benzyl chloride in the presence of a base catalyst to yield N-benzyl-L-leucine methyl ester.", "Step 3: Reaction of N-benzyl-L-leucine methyl ester with hydrochloric acid to yield N-Benzyl-L-leucine methyl ester*HCl." ] } | |
CAS-Nummer |
1010385-26-8 |
Molekularformel |
C14H21NO2*HCl |
Molekulargewicht |
235,33*36,45 g/mole |
Synonyme |
N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




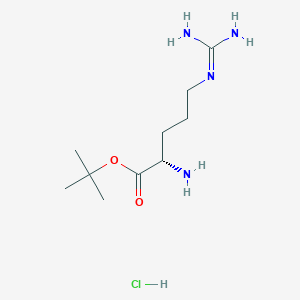
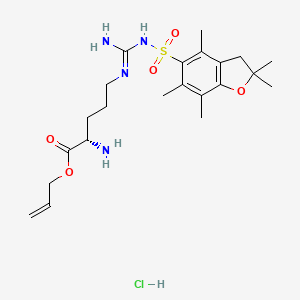
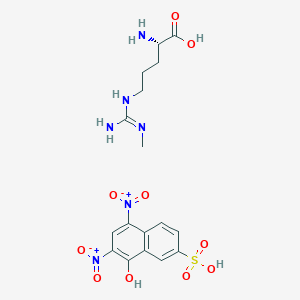


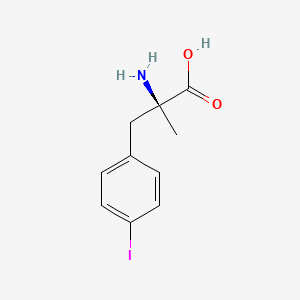
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)

